N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine
Description
N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine (CAS 884507-14-6) is a tertiary amine featuring a pyridine core substituted at the 2-position with a pyrrolidin-1-yl group and a methylaminomethyl moiety. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.28 g/mol . The compound is commercially available at 97% purity and is typically packaged in amber glass bottles to prevent degradation .
Properties
IUPAC Name |
N-methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-12-9-10-5-4-6-11(13-10)14-7-2-3-8-14/h4-6,12H,2-3,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYFTXRIMPZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640202 | |
| Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-14-6 | |
| Record name | N-Methyl-1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Pyridin-2-yl-methylamine Derivatives and Reductive Amination
One notable method involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. This method is advantageous due to mild reaction conditions and high selectivity.
- Key steps:
- Preparation of cyanohydrins as intermediates.
- Reductive amination with pyridin-2-yl-methylamine derivatives.
- Use of tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basic reaction medium.
- Reduction typically achieved with sodium cyanoborohydride (NaBH3CN).
- Suppression of side reactions by adding metal salts like iron sulfate (FeSO4·7H2O) that complex cyanide ions.
- Reaction performed at room temperature to maintain stability and yield.
This approach allows for efficient formation of the aminomethyl linkage and installation of the pyrrolidinyl substituent on the pyridine ring.
Preparation of N-methylpyrrolidine Intermediate
Since the target compound contains a pyrrolidinyl moiety, preparation of N-methylpyrrolidine is a critical step.
- Method:
- Catalytic reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst.
- Reaction carried out in an ether solvent capable of hydrogen bonding with methylamine (e.g., diglyme or anisole), which improves methylamine solubility and reduces gas phase partial pressure.
- Reaction temperature maintained at 100–120 °C under normal pressure for 3–8 hours.
- Post-reaction treatment includes pH adjustment to 12–13 with alkali (e.g., sodium hydroxide), followed by distillation to separate N-methylpyrrolidine.
- This method yields over 88% product with purity exceeding 99%, featuring simple synthesis, no high-pressure equipment, and cost-effectiveness.
Palladium-Catalyzed Coupling and Esterification Steps
Some synthetic routes to pyridin-2-yl derivatives involve palladium-catalyzed coupling reactions:
- Use of trifluoromethanesulfonic acid esters of methylpyridine derivatives.
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).
- Reactions performed under nitrogen atmosphere at reflux in tetrahydrofuran (THF).
- Subsequent extraction and purification steps including neutralization, organic solvent extraction, drying, and distillation under reduced pressure.
- These steps facilitate the construction of the substituted pyridine ring system with pyrrolidinyl and methylamine substituents.
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of N-methylpyrrolidine | 1,4-dichlorobutane + methylamine, KI catalyst, ether solvent (diglyme/anisole), 100–120 °C, 3–8 h | High yield (>88%), high purity (>99%) |
| 2 | Palladium-catalyzed coupling | Trifluoromethanesulfonic acid ester, Pd(PPh3)4, THF, reflux, N2 atmosphere | Formation of substituted pyridine intermediates |
| 3 | Reductive amination | Cyanohydrin + pyridin-2-yl-methylamine, NaBH3CN, DABCO, FeSO4 additive, room temp | Efficient amination, suppression of side reactions |
| 4 | Workup and purification | Acid-base extraction, solvent evaporation, distillation under reduced pressure | Isolation of pure target compound |
- The use of ether solvents with hydrogen bonding capacity in N-methylpyrrolidine synthesis enhances methylamine solubility, enabling reactions at higher temperatures without loss of methylamine concentration, thus improving reaction rates and yields.
- Reductive amination with sodium cyanoborohydride is a mild and selective method for installing the aminomethyl group on the pyridine ring, with metal salt additives effectively suppressing unwanted cyanide side reactions.
- Palladium-catalyzed coupling provides a versatile route to functionalize the pyridine ring, allowing for subsequent transformations to introduce the pyrrolidinyl substituent.
- Overall, these methods combine to provide a robust synthetic pathway to N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine with high purity and yield.
The preparation of this compound involves strategic synthesis of key intermediates such as N-methylpyrrolidine and substituted pyridin-2-yl derivatives, employing catalytic, reductive amination, and coupling reactions under controlled conditions. The integration of high-boiling ether solvents, palladium catalysis, and reductive amination with cyanoborohydride ensures high efficiency, selectivity, and product purity. These methods are well-documented in patent literature and chemical research, providing a professional and authoritative foundation for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols; in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in pharmacological studies .
Medicine: Its structural features enable it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Substituents
6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine
- Molecular Formula : C₁₈H₂₄N₄
- Key Features : This compound shares a pyridine-pyrrolidine backbone but differs in substitution patterns. The pyrrolidine is chiral (2R configuration) and bears a 2-methylpropyl group, increasing steric bulk and lipophilicity. The molecular weight (~280 g/mol ) is significantly higher than the target compound, suggesting differences in solubility and bioavailability .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Molecular Formula : C₁₀H₁₆N₄
- The six-membered piperidine ring (vs. pyrrolidine) alters ring strain and basicity (pKa ~11 for piperidine vs. ~10 for pyrrolidine). This compound’s lower molecular weight (192.26 g/mol) may improve aqueous solubility compared to the target .
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine
- Molecular Formula : C₁₁H₁₈N₄
- Key Features: A dimethylamino group on the pyrrolidine ring increases electron density and basicity. The additional nitrogen in the pyridin-3-amine position enables diverse binding modes in biological systems, contrasting with the methylaminomethyl group in the target compound .
Analogues with Heterocyclic Variations
N-Methyl-N-{[5-(pyridin-3-yloxy)-2-furyl]methyl}amine
- Molecular Formula : C₁₂H₁₃N₃O
- Key Features : Incorporates a furan ring linked via an ether bond to pyridine. The oxygen in furan introduces electronegative character, reducing basicity compared to the pyrrolidine-containing target. The molecular weight (204.23 g/mol ) is comparable, but the furan’s planar structure may limit conformational flexibility .
4-(1-Benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-6-(2-furyl)pyrimidin-2-amine (3j)
- Molecular Formula : C₂₂H₂₁N₅O
- Key Features: A pyrimidine core with a fused indole and furyl substituent. This compound’s higher molecular weight (371.44 g/mol) and melting point (182°C) suggest greater crystallinity than the target .
Comparative Data Table
Research Findings and Implications
- Pyrrolidine vs.
- Substituent Effects: Electron-donating groups (e.g., dimethylamino in ) increase basicity, which may enhance interactions with acidic biological targets.
- Heterocyclic Cores : Pyridine derivatives (target compound) generally exhibit lower solubility in water than pyrimidines due to reduced hydrogen-bonding capacity .
Biological Activity
N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.28 g/mol |
| CAS Number | 884507-14-6 |
| IUPAC Name | N-methyl-1-(6-pyrrolidin-1-ylpyridin-2-yl)methanamine |
| SMILES | CNCC1=NC(=CC=C1)N2CCCC2 |
The compound features a pyridine ring substituted with a pyrrolidine moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular pathways. Preliminary studies suggest that it may act on kinases associated with cancer pathways, potentially offering therapeutic benefits in oncology.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, a study showed that derivatives of pyridine-based compounds can suppress collagen production in vitro, which is relevant for conditions such as fibrosis and cancer .
Comparative Biological Activity
To contextualize the activity of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-methyl-N-(1-{3-methylphenyl}methyl)piperidin-4-yl)pyridin-2-amine | C₁₁H₁₅N₃ | Potential analgesic activity |
| 2-Methyl-6-morpholinopyrimidin-4-amine | C₈H₉N₅O | Exhibits different pharmacological profiles |
| N-(6-morpholino-pyridin-3-yloxy)-N-methylacetamide | C₉H₁₂N₂O₂ | Studied for anti-inflammatory properties |
These comparisons highlight the unique structural features of this compound that may influence its biological activity.
Cancer Therapy Potential
A significant body of research has focused on the potential of pyridine derivatives, including this compound, as inhibitors of specific kinases involved in cancer progression. For example, a study demonstrated that certain pyridine derivatives exhibit selective inhibition of ALK5 (TGF-beta receptor) with an IC50 value as low as 0.013 μM . This suggests that similar compounds may also have substantial therapeutic potential.
Anti-inflammatory Effects
In addition to cancer therapy, there is emerging evidence suggesting that N-methyl-N-[6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine may possess anti-inflammatory properties. Research indicates that related compounds can significantly decrease levels of pro-inflammatory cytokines in cell models . These findings warrant further investigation into the anti-inflammatory mechanisms associated with this compound.
Q & A
Q. What advanced techniques are used to elucidate the mechanism of action in neuroprotective or anticancer studies?
- Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map signaling pathways affected by the compound. Use cryo-electron microscopy (cryo-EM) to visualize interactions with targets like microtubules or DNA helicases. Validate hypotheses with CRISPR-Cas9 knockout models of candidate genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
